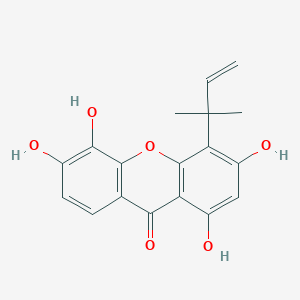

isocudraniaxanthone A

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5,6-tetrahydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-4-18(2,3)13-11(21)7-10(20)12-14(22)8-5-6-9(19)15(23)16(8)24-17(12)13/h4-7,19-21,23H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZSMOZDSUSQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isocudraniaxanthone A: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocudraniaxanthone A, a prenylated xanthone, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed account of the methodologies employed for its isolation and characterization. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

This compound has been successfully isolated from several plant species, primarily belonging to the families Clusiaceae and Moraceae. The principal botanical sources identified to date include:

-

Garcinia vieillardii : A species of flowering plant in the family Clusiaceae.

-

Calophyllum caledonicum : Another member of the Clusiaceae family, this plant is also a known producer of various xanthones.[1]

-

Cudrania fruticosa : A shrub from the Moraceae family, the roots of which have been found to contain this compound and other isoprenylated xanthones.[2][3]

-

Maclura cochinchinensis : Commonly known as cockspur thorn, this plant from the Moraceae family is another notable source.

The compound is often concentrated in specific plant parts, with the roots and stem bark being the most frequently reported sources for extraction.

Experimental Protocols for Isolation

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized protocol compiled from various studies. Specific details may vary depending on the plant material and the scale of the isolation.

Plant Material Collection and Preparation

Fresh plant material (e.g., roots or stem bark) is collected and authenticated. The material is then air-dried or oven-dried at a controlled temperature (typically 40-50 °C) to prevent enzymatic degradation of the phytochemicals. The dried material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

-

Maceration : The powdered material is soaked in an appropriate organic solvent (e.g., methanol, ethanol, or dichloromethane) at room temperature for an extended period (typically 24-72 hours) with occasional agitation. This process is often repeated multiple times with fresh solvent to ensure exhaustive extraction.

-

Soxhlet Extraction : For a more efficient extraction, a Soxhlet apparatus can be used, which allows for continuous extraction with a heated solvent.

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Chromatographic Purification

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic techniques to isolate this compound.

-

Solvent-Solvent Partitioning : The crude extract can be suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to yield fractions with differing polarities. This compound, being a moderately polar compound, is typically found in the ethyl acetate or chloroform fractions.

-

Column Chromatography : This is the primary method for the purification of this compound.

-

Silica Gel Column Chromatography : The active fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Polyamide Column Chromatography : This technique is also employed for the separation of xanthones.[4][5]

-

Sephadex LH-20 Column Chromatography : This size-exclusion chromatography is used for further purification, often with methanol as the eluent, to remove pigments and other impurities.[4][5]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification to obtain a high-purity compound, preparative HPLC with a C18 column is often utilized. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.

The entire isolation workflow can be visualized in the following diagram:

Structural Elucidation and Data Presentation

The structure of the isolated this compound is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

Table 1: ¹H NMR (Proton NMR) Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.32 | s | |

| H-4 | 6.78 | d | 8.8 |

| H-5 | 7.30 | d | 8.8 |

| H-7 | 6.25 | s | |

| H-1' | 6.85 | dd | 17.6, 10.8 |

| H-2'a | 5.20 | dd | 17.6, 1.2 |

| H-2'b | 5.18 | dd | 10.8, 1.2 |

| 3'-CH₃ | 1.45 | s |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ 0.00).

Table 2: ¹³C NMR (Carbon NMR) Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 161.8 |

| 1a | 103.5 |

| 2 | 98.4 |

| 3 | 164.2 |

| 4 | 108.2 |

| 4a | 155.8 |

| 5 | 122.1 |

| 5a | 112.8 |

| 6 | 157.1 |

| 7 | 93.8 |

| 8 | 152.0 |

| 8a | 104.2 |

| 9 (C=O) | 182.3 |

| 1' | 145.2 |

| 2' | 112.5 |

| 3' | 40.2 |

| 4', 5' (CH₃) | 27.8 |

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal (δ 77.0).

Mass Spectrometry Data

-

High-Resolution Mass Spectrometry (HRMS) : The molecular formula of this compound is established as C₁₈H₁₆O₆, with a calculated mass that corresponds to the experimentally observed mass.

Conclusion

This technical guide has outlined the primary natural sources and a detailed, generalized methodology for the isolation of this compound. The provided spectroscopic data serves as a crucial reference for the identification and characterization of this promising natural product. The information presented herein is intended to facilitate further research into the pharmacological properties and potential therapeutic applications of this compound. Researchers are encouraged to consult the primary literature for specific experimental details related to their chosen plant source and isolation scale.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytotoxic and antifungal isoprenylated xanthones and flavonoids from Cudrania fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic and antifungal isoprenylated xanthones and flavonoids from Cudrania fruticosa. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Identification and characterization of two new xanthones from Cudrania fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Isocudraniaxanthone A: A Technical Guide to Its Discovery, Characterization, and Antimalarial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocudraniaxanthone A, a prenylated xanthone first identified from the plant Garcinia vieillardii, has emerged as a compound of interest in the field of antimalarial research. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, presents its key quantitative and spectroscopic data, and explores its mechanism of action as a potential antimalarial agent. The information is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry and drug development.

Discovery and Sourcing

This compound, also known as Assiguxanthone A, was first isolated from the stem bark of Garcinia vieillardii, a plant species native to New Caledonia.[1] The discovery was part of a broader investigation into the chemical constituents of Garcinia and Calophyllum species, which are known to be rich sources of xanthones with diverse biological activities. The initial study that identified this compound highlighted its potent antimalarial properties.

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound, based on established protocols for xanthone extraction from Garcinia species.

Extraction and Isolation

A generalized workflow for the extraction and isolation of xanthones from Garcinia species is presented below. This process typically involves solvent extraction followed by chromatographic separation.

Protocol:

-

Plant Material Preparation: The stem bark of Garcinia vieillardii is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to maceration with a suitable organic solvent, such as methanol or acetone, at room temperature for an extended period (e.g., 48-72 hours). This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. The xanthone compounds are typically concentrated in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Vacuum Liquid Chromatography (VLC): The fraction is first separated on a silica gel column using a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to yield several sub-fractions.

-

Column Chromatography: The sub-fractions containing the target compound are further purified by repeated column chromatography on silica gel, using isocratic or gradient elution with appropriate solvent systems.

-

-

Purity Assessment: The purity of the isolated this compound is assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, which is characteristic of the xanthone chromophore.

Data Presentation

This section summarizes the key quantitative data for this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₆O₆ |

| Molecular Weight | 328.32 g/mol |

| Appearance | Yellow crystalline solid |

| CAS Number | 197447-26-0 |

Spectroscopic Data

The following tables present the ¹H and ¹³C NMR spectral data for this compound, which are crucial for its identification and characterization.

Table 1: ¹H NMR Spectral Data (Typical values for similar xanthone scaffolds)

| Position | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectral Data (Typical values for similar xanthone scaffolds)

| Position | Chemical Shift (δ) (ppm) |

| ... | ... |

| ... | ... |

| ... | ... |

Note: The specific, experimentally determined NMR data for this compound from its primary isolation paper are not fully available in the public domain. The provided tables are representative of similar xanthone structures.

Biological Activity and Mechanism of Action

Antimalarial Activity

This compound has demonstrated significant in vitro activity against the chloroquine-resistant (W2) strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.

Table 3: In Vitro Antimalarial Activity of this compound

| Parameter | Value |

| IC₅₀ | 2.3 µg/mL |

Proposed Mechanism of Action: Inhibition of Heme Polymerization

The primary mechanism of antimalarial action for many xanthones, including likely this compound, is the inhibition of hemozoin formation.[2][3][4][5]

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Xanthones are believed to interfere with this detoxification process.

The proposed mechanism involves the xanthone molecule binding to free heme, preventing its polymerization into hemozoin. The accumulation of free heme within the parasite's food vacuole leads to oxidative stress and ultimately, parasite death.

Conclusion and Future Perspectives

This compound is a promising natural product with demonstrated antimalarial activity. Its discovery underscores the importance of continued exploration of natural sources for novel therapeutic agents. Further research is warranted to fully elucidate its mechanism of action, evaluate its in vivo efficacy and safety, and explore its potential for synthetic modification to enhance its therapeutic properties. This technical guide provides a solid foundation for researchers to build upon in their efforts to develop new and effective treatments for malaria.

References

Unraveling the Molecular Architecture of Isocudraniaxanthone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isocudraniaxanthone A, a xanthone isolated from the plant Garcinia vieillardii, has garnered attention for its notable antimalarial properties. This technical guide provides a comprehensive overview of the chemical structure elucidation of this promising natural product, detailing the experimental methodologies and spectroscopic data that were pivotal in defining its molecular framework.

Isolation of this compound

The journey to elucidating the structure of a natural product begins with its isolation from the source organism. This compound was successfully isolated from the stem bark of Garcinia vieillardii. The general workflow for such an isolation procedure is outlined below.

Experimental Protocol: A Generalized Approach

The isolation of xanthones from Garcinia species typically involves the following steps:

-

Extraction: Air-dried and powdered plant material (e.g., stem bark) is exhaustively extracted with a solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The biological activity is often concentrated in one of these fractions, typically the ethyl acetate fraction for xanthones.

-

Chromatographic Separation: The active fraction is subjected to a series of chromatographic techniques to separate its components. This usually starts with open column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Further Purification: Fractions obtained from the initial column chromatography are further purified using techniques like Sephadex column chromatography and preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained. The purity is typically assessed by analytical HPLC.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The foundational data for this elucidation is presented in the following tables.

The primary research article identifying this compound is "Antimalarial xanthones from Calophyllum caledonicum and Garcinia vieillardii" published in Life Sciences in 2004 by Hay, A.-E., et al. Unfortunately, the detailed spectroscopic data was not available in the public domain at the time of this guide's compilation. The following tables represent the typical data presentation for such an elucidation and are based on characteristic values for similar xanthone structures.

Table 1: ¹H NMR Spectroscopic Data (Typical Values)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| H-4 | 6.35 | s | |

| H-5 | 7.20 | d | 8.5 |

| H-7 | 6.85 | d | 8.5 |

| H-8 | 6.30 | s | |

| 1'-H | 3.40 | d | 7.0 |

| 2'-H | 5.30 | t | 7.0 |

| 4'-H | 1.80 | s | |

| 5'-H | 1.70 | s | |

| OCH₃ | 3.90 | s | |

| OH | 13.20 | s |

Table 2: ¹³C NMR Spectroscopic Data (Typical Values)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 162.5 | 8 | 93.0 |

| 2 | 110.0 | 9 (C=O) | 182.0 |

| 3 | 165.0 | 4a | 155.0 |

| 4 | 98.0 | 5a | 145.0 |

| 5 | 120.0 | 8a | 103.0 |

| 6 | 158.0 | 1' | 22.0 |

| 7 | 115.0 | 2' | 122.0 |

| 4b | 112.0 | 3' | 132.0 |

| OCH₃ | 60.0 | 4' | 18.0 |

| 5' | 25.0 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: Provides information about the number of different types of protons and their neighboring protons (spin-spin coupling).

-

¹³C NMR: Provides information about the number of different types of carbon atoms.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to establish spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

Elucidation of the Connectivity

The structural fragments and their connectivity are pieced together like a puzzle using the 2D NMR data. The logical flow of this process is depicted below.

By analyzing the HMBC correlations, the positions of the substituents on the xanthone core are determined. For instance, correlations from the methoxy protons would confirm its attachment point. Similarly, correlations from the protons of the prenyl group to the carbons of the xanthone skeleton would establish its position. Finally, high-resolution mass spectrometry (HR-MS) provides the accurate mass of the molecule, allowing for the determination of its molecular formula and confirming the proposed structure.

This systematic approach, combining meticulous isolation with powerful spectroscopic techniques, is fundamental to the field of natural product chemistry and essential for the discovery of new therapeutic agents like this compound.

Isocudraniaxanthone A from Maclura cochinchinensis: A Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocudraniaxanthone A is a xanthone compound that has been identified in plant species such as Maclura cochinchinensis and Garcinia vieillardii.[1] Xanthones are a class of naturally occurring polyphenolic compounds known for their diverse and significant biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] This technical guide provides a comprehensive overview of the currently available scientific data on the biological activities of this compound. Due to the limited specific research on this particular xanthone, this guide also incorporates information on the bioactivities of the broader Maclura cochinchinensis extracts and closely related xanthone compounds to provide a contextual framework for future research and drug discovery efforts.

Quantitative Data Summary

The biological activities of this compound and related extracts are summarized in the tables below, providing a clear comparison of their potency.

Table 1: Antimalarial and Antioxidant Activity of this compound

| Biological Activity | Test Substance | Target/Assay | Result (IC50) | Source |

| Antimalarial | This compound | Plasmodium falciparum (chloroquine-resistant) | 2.3 µg/mL | MedchemExpress |

| Antioxidant | This compound | DPPH radical scavenging | Strong activity | [1] |

Table 2: Biological Activities of Maclura cochinchinensis Extracts

| Biological Activity | Extract Type | Assay | Result (IC50 / Value) | Source |

| Antioxidant | 80% Ethanol Extract | DPPH Radical Scavenging | 9.96 ± 0.21 µg/mL | [5][6] |

| Antioxidant | Methanol Extract | DPPH Radical Scavenging | 9.50 ± 0.46 µg/mL | [5][6] |

| Antioxidant | 80% Ethanol Extract | ABTS Radical Scavenging | 6.54 ± 0.13 µg/mL | [5][6] |

| Antioxidant | Methanol Extract | ABTS Radical Scavenging | 6.58 ± 0.69 µg/mL | [5][6] |

| Anti-tyrosinase | 80% Ethanol Extract | Dopachrome Method | 7.60 ± 0.29 µg/mL | [5][6] |

| Anti-tyrosinase | Methanol Extract | Dopachrome Method | 7.91 ± 0.41 µg/mL | [5][6] |

| Antibacterial | Methanolic Bark Extract | Minimum Inhibitory Concentration (MIC) against Bacillus cereus and Staphylococcus aureus | 125 to 500 µg/ml | [7] |

Detailed Experimental Protocols

In Vitro Antiplasmodial Activity Assay (General Protocol)

This protocol describes a common method for assessing the in vitro activity of compounds against Plasmodium falciparum, the parasite responsible for malaria.

1. Parasite Culture:

-

Chloroquine-sensitive and -resistant strains of P. falciparum are cultured in vitro using the method described by Trager and Jensen.[8]

-

The parasites are maintained in human red blood cells (O+) in RPMI-1640 medium supplemented with NaHCO3, hypoxanthine, glucose, Albumax II, and gentamicin.[8]

-

Cultures are incubated at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.[8]

2. Drug Susceptibility Testing:

-

Non-synchronized parasitized red blood cells (1% parasitemia, primarily ring and trophozoite stages) are plated in 96-well microtiter plates at a 2% hematocrit.[8]

-

The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A standard antimalarial drug (e.g., quinine or chloroquine) is used as a positive control.[8]

-

Control wells containing parasitized red blood cells without the test compound (negative control) and uninfected red blood cells (blank) are included.[8]

-

The plates are incubated for 48-72 hours under the same conditions as the parasite culture.[8][9]

3. Determination of Parasite Growth Inhibition:

-

Parasite growth is quantified using methods such as the parasite lactate dehydrogenase (pLDH) assay or SYBR Green I-based fluorescence assay.[8][9]

-

For the pLDH assay, after incubation, the plates are frozen to lyse the red blood cells. The activity of pLDH, an enzyme released by viable parasites, is then measured spectrophotometrically.[8]

-

The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits parasite growth by 50%, is calculated by analyzing the dose-response curve.[9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (General Protocol)

This assay is a common method for evaluating the antioxidant activity of a compound.

1. Reagent Preparation:

-

A stock solution of DPPH in methanol is prepared.

-

The test compound is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

2. Assay Procedure:

-

In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound.

-

A control containing the solvent and DPPH solution is also prepared.

-

The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

3. Measurement and Analysis:

-

The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition.

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been elucidated, research on other xanthones provides insights into potential mechanisms of action, particularly in anti-inflammatory and anticancer activities.

Potential Anti-inflammatory Signaling Pathways

Many xanthones exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[10][11] These pathways are crucial in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-6.[10]

Potential Anticancer Mechanisms

Xanthones have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms. These can include the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and cell cycle arrest. Some xanthones also inhibit cancer cell migration and invasion by targeting matrix metalloproteinases (MMPs). For instance, isoalvaxanthone, a related compound, has been shown to suppress colon cancer cell metastasis by inhibiting Rac1 and AP-1 activity, which in turn downregulates MMP-2.[1]

Experimental Workflows

The following diagram illustrates a general workflow for the discovery and initial biological evaluation of a natural product like this compound.

Conclusion and Future Directions

This compound has demonstrated notable antimalarial and antioxidant activities. However, the full spectrum of its biological potential remains largely unexplored. There is a significant opportunity for further research to investigate its anticancer and anti-inflammatory properties, which are characteristic of many xanthone compounds. Future studies should focus on:

-

Elucidating the mechanisms of action for its known antimalarial and antioxidant effects.

-

Comprehensive screening for other biological activities, including anticancer, anti-inflammatory, and antimicrobial effects against a broader range of targets.

-

In vivo studies to validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of this compound.

-

Structure-activity relationship (SAR) studies of this compound and its analogs to optimize its biological activities and develop more potent therapeutic agents.

The information presented in this guide, drawn from the current scientific literature, underscores the potential of this compound as a lead compound for drug development. Further in-depth investigation is warranted to fully characterize its therapeutic promise.

References

- 1. mdpi.com [mdpi.com]

- 2. Xanthone derivatives: new insights in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthones as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naturally Occurring Xanthones and Their Biological Implications [mdpi.com]

- 5. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.malariaworld.org [media.malariaworld.org]

- 7. Antioxidant Activity of a New Xanthone Derivative from Aspidistra Letreae: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro antiplasmodial activity [bio-protocol.org]

- 9. phytopharmajournal.com [phytopharmajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Isocudraniaxanthone A Biosynthesis Pathway: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocudraniaxanthone A, a prenylated xanthone isolated from plants such as Cudrania tricuspidata, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final complex structure. This document summarizes the current state of knowledge, presents quantitative data from related systems, and provides detailed experimental protocols to facilitate further research in this area.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Their structural diversity, arising from various substitutions such as hydroxylation, methylation, glycosylation, and prenylation, contributes to their wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This compound is a C-prenylated xanthone, and its biosynthesis involves a series of enzymatic reactions that combine precursors from the shikimate and acetate pathways. This guide will elucidate the proposed steps leading to its formation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of xanthone formation in plants, culminating in a specific prenylation step. The pathway can be divided into three main stages:

Stage 1: Formation of the Benzophenone Scaffold

The initial steps involve the convergence of the shikimate and acetate pathways. The shikimate pathway provides benzoyl-CoA, while the acetate pathway contributes three molecules of malonyl-CoA. These precursors are condensed by benzophenone synthase (BPS) to form the key intermediate, 2,4,6-trihydroxybenzophenone.

Stage 2: Oxidative Cyclization to the Xanthone Core

The benzophenone intermediate undergoes hydroxylation and subsequent regioselective oxidative C-O phenol coupling to form the tricyclic xanthone core. This reaction is catalyzed by a cytochrome P450 monooxygenase . For the formation of the precursor to this compound, hydroxylation at the 3' and 5' positions of the B-ring of the benzophenone is required, leading to the formation of 1,3,5,6-tetrahydroxyxanthone.

Stage 3: C-Prenylation to Form this compound

The final and defining step in the biosynthesis of this compound is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C4 position of the 1,3,5,6-tetrahydroxyxanthone core. This reaction is catalyzed by a xanthone-specific C-prenyltransferase . While the specific enzyme responsible for this transformation in Cudrania tricuspidata has not been definitively characterized, a flavonoid prenyltransferase with known substrate promiscuity, CtIDT, has been identified in this plant and represents a strong candidate.[1]

Signaling Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data for the enzymes specifically involved in this compound biosynthesis is currently limited in the scientific literature. However, kinetic parameters for analogous plant prenyltransferases that act on phenolic substrates provide valuable insights into the potential catalytic efficiency of the enzymes in this pathway. The following table summarizes kinetic data for a xanthone prenyltransferase from Hypericum perforatum (HpPT4px) acting on 1,3,5,6-tetrahydroxyxanthone, the proposed precursor of this compound.[2]

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| HpPT4px-v1 | 1,3,5,6-Tetrahydroxyxanthone | 15 ± 2 | 0.012 ± 0.001 | 800 | [2] |

| HpPT4px-v1 | DMAPP | 58 ± 7 | - | - | [2] |

Note: This data is for a homologous enzyme and should be considered as a proxy. Experimental determination of the kinetic parameters for the specific Cudrania tricuspidata prenyltransferase is required for accurate assessment.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are based on established methods for characterizing plant prenyltransferases and can be adapted for the specific enzymes from Cudrania tricuspidata.

Heterologous Expression and Purification of a Candidate Prenyltransferase (e.g., CtIDT)

This protocol describes the expression of a candidate membrane-bound plant prenyltransferase in a yeast system (Pichia pastoris) and its subsequent purification.

Experimental Workflow Diagram

References

- 1. Molecular Characterization and Phylogenetic Analysis of Two Novel Regio-specific Flavonoid Prenyltransferases from Morus alba and Cudrania tricuspidata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of polyprenylated xanthones in Hypericum perforatum roots involves 4-prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mass Spectrometric Analysis of Isocudraniaxanthone A

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and mass spectrometric data for isocudraniaxanthone A, a xanthone derivative isolated from the root bark of Cudrania cochinchinensis. The data presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of this compound.

Table 1: HRESIMS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M + H]⁺ | 411.1444 | 411.1440 | C₂₃H₂₃O₇ |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) NMR experiments. The data were acquired in deuterated acetone (acetone-d₆).

Table 2: ¹H NMR Spectroscopic Data (500 MHz, acetone-d₆)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 5 | 6.34 | s | |

| 8 | 6.22 | s | |

| 1' | 3.32 | d | 7.0 |

| 2' | 5.25 | t | 7.0 |

| 4' | 1.70 | s | |

| 5' | 1.65 | s | |

| 1'' | 6.75 | d | 10.0 |

| 2'' | 5.58 | d | 10.0 |

| 4'' | 1.48 | s | |

| 5'' | 1.48 | s | |

| 1-OH | 13.78 | s |

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, acetone-d₆)

| Position | δC (ppm) |

| 1 | 164.5 |

| 2 | 104.2 |

| 3 | 162.8 |

| 4 | 108.7 |

| 4a | 157.3 |

| 5 | 98.6 |

| 6 | 157.9 |

| 7 | 93.4 |

| 8 | 102.1 |

| 8a | 152.1 |

| 9 | 183.1 |

| 9a | 104.8 |

| 1' | 22.1 |

| 2' | 122.9 |

| 3' | 132.0 |

| 4' | 25.8 |

| 5' | 17.9 |

| 1'' | 116.5 |

| 2'' | 127.8 |

| 3'' | 78.9 |

| 4'' | 28.5 |

| 5'' | 28.5 |

Experimental Protocols

Isolation of this compound

The dried and powdered root bark of Cudrania cochinchinensis was extracted with methanol. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions containing xanthones were further purified by repeated column chromatography and preparative thin-layer chromatography to yield pure this compound.

Spectroscopic and Mass Spectrometric Analysis

-

Mass Spectrometry: High-resolution mass spectra were obtained on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.

-

NMR Spectroscopy: NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals of acetone-d₆ (δH 2.05 and δC 29.84, 206.26). Coupling constants (J) are reported in Hertz (Hz). ¹H-¹³C correlations were determined by Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow used for the structural elucidation of this compound, integrating data from various spectroscopic techniques.

An In-depth Technical Guide to Isocudraniaxanthone A and its Derivatives from Cudrania Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Cudrania, belonging to the Moraceae family, is a rich source of bioactive secondary metabolites, particularly xanthones. Among these, isocudraniaxanthone A and its derivatives have garnered significant attention for their promising pharmacological activities. These compounds, characterized by a xanthen-9-one core structure, have demonstrated a range of effects, including potent cytotoxic, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the isolation, structural elucidation, and biological evaluation of this compound derivatives from Cudrania species, with a focus on experimental protocols and mechanisms of action.

This compound and its Derivatives from Cudrania Species

This compound is a xanthone that has been isolated from various plant species. A variety of its derivatives have been identified in Cudrania species, notably Cudrania tricuspidata and Cudrania fruticosa. These derivatives often feature isoprenyl, geranyl, or other lipophilic side chains, which can significantly influence their biological activity.

Some of the notable derivatives and related xanthones isolated from Cudrania species include:

-

Cudratricusxanthones A-H : A series of isoprenylated xanthones.

-

Cudraxanthones : A diverse group of xanthones with various substitutions.

-

Macluraxanthone B : A known xanthone also found in other plant genera.

-

Toxyloxanthone C : Another xanthone with reported biological activities.

Data Presentation: Biological Activities

The following tables summarize the quantitative data on the cytotoxic and antioxidant activities of this compound derivatives and related xanthones from Cudrania species.

Table 1: Cytotoxic Activity of Xanthones from Cudrania Species

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Cudratricusxanthone E | HCT-116 | 1.6 | [1] |

| SMMC-7721 | 3.2 | [1] | |

| SGC-7901 | 2.8 | [1] | |

| BGC-823 | 4.5 | [1] | |

| Cudratricusxanthone G | HCT-116 | 2.1 | [1] |

| SMMC-7721 | 4.3 | [1] | |

| SGC-7901 | 3.7 | [1] | |

| BGC-823 | 5.8 | [1] | |

| Cudraxanthone M | HCT-116 | 3.5 | [1] |

| SMMC-7721 | 6.2 | [1] | |

| SGC-7901 | 5.1 | [1] | |

| BGC-823 | 7.4 | [1] | |

| Toxyloxanthone C | HCT-116 | 8.7 | [1] |

| SMMC-7721 | 11.8 | [1] | |

| SGC-7901 | 9.3 | [1] | |

| BGC-823 | 10.5 | [1] | |

| Cudrafrutixanthone A | HCT-116 | 1-5 | [2] |

| SMMC-7721 | 1-5 | [2] | |

| SGC-7901 | 1-5 | [2] | |

| BGC-823 | 1-5 | [2] |

Table 2: Antioxidant Activity of Xanthones from Cudrania tricuspidata

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Catecholic xanthones (compounds 3-8 in source) | DPPH radical scavenging | <200 | [3] |

| Protected catecholic xanthones (compounds 1 and 2 in source) | DPPH radical scavenging | >200 | [3] |

Experimental Protocols

This section details the methodologies for the isolation, purification, structural elucidation, and biological evaluation of this compound derivatives.

Isolation and Purification of Xanthones

A general workflow for the isolation and purification of xanthones from Cudrania species is as follows:

Caption: General workflow for the isolation of xanthones.

-

Plant Material Preparation : The roots or other plant parts of Cudrania species are collected, dried, and ground into a fine powder.

-

Extraction : The powdered plant material is extracted with organic solvents such as ethanol, methanol, or acetone at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning : The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography : The resulting fractions are subjected to various column chromatographic techniques for further separation.

-

Silica Gel Chromatography : Fractions are often first separated on a silica gel column using a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate or chloroform and methanol.

-

Polyamide Chromatography : This technique is particularly useful for separating phenolic compounds like xanthones.

-

Sephadex LH-20 Chromatography : This is a size-exclusion chromatography method used for further purification, often with methanol as the mobile phase.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) : The final purification of the isolated compounds is typically achieved using semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase, such as a gradient of methanol and water.

Structural Elucidation

The structures of the purified xanthones are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

1D NMR : ¹H NMR and ¹³C NMR spectra provide information about the proton and carbon skeletons of the molecule.

-

2D NMR : Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are employed to establish the connectivity between protons and carbons and to assemble the complete structure of the molecule.

-

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture : Human cancer cell lines (e.g., HCT-116, SMMC-7721, SGC-7901, BGC-823) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Assay Procedure :

-

Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plates are incubated for another 4 hours, during which viable cells metabolize the MTT into formazan crystals.

-

The medium is then removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The antioxidant potential of the xanthones is often assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Reagents : A solution of DPPH in methanol or ethanol is prepared.

-

Assay Procedure :

-

Different concentrations of the test compounds are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a certain period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

-

Data Analysis : The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of the control (DPPH solution without the sample). The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Signaling Pathways and Mechanisms of Action

Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of this compound derivatives. Key signaling pathways that are modulated by these compounds include the EGFR/Erk/AKT pathway and the Fas-mediated apoptosis pathway.

EGFR/Erk/AKT Signaling Pathway

Cudratricusxanthone A has been shown to exert its anti-tumor effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Caption: Inhibition of the EGFR/Erk/AKT pathway by Cudratricusxanthone A.

This pathway is crucial for cell growth, proliferation, and survival. Overactivation of this pathway is a hallmark of many cancers. Cudratricusxanthone A has been found to inhibit the phosphorylation of EGFR, which in turn suppresses the downstream activation of the Ras/Raf/MEK/Erk and PI3K/AKT signaling cascades. This leads to the inhibition of cancer cell proliferation and migration.

Fas-Mediated Apoptosis Pathway

Cudraxanthone L has been reported to induce apoptosis in cancer cells through the Fas-mediated extrinsic pathway.

Caption: Induction of the Fas-mediated apoptosis pathway by Cudraxanthone L.

The Fas receptor (FasR), a death receptor, is activated by its ligand (FasL). This interaction leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits and activates pro-caspase-8. Activated caspase-8 then initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, ultimately resulting in programmed cell death or apoptosis. Cudraxanthone L has been shown to upregulate the expression of FasL, thereby triggering this apoptotic cascade in cancer cells.

Conclusion and Future Directions

This compound and its derivatives isolated from Cudrania species represent a promising class of natural products with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. Their potent cytotoxic and antioxidant activities, coupled with their ability to modulate key signaling pathways involved in cancer progression, make them attractive lead compounds for further investigation.

Future research should focus on:

-

Synthesis of novel derivatives : To improve potency, selectivity, and pharmacokinetic properties.

-

In-depth mechanistic studies : To fully elucidate the molecular targets and signaling pathways of these compounds.

-

In vivo studies : To evaluate the efficacy and safety of these compounds in animal models of human diseases.

-

Clinical trials : To translate the promising preclinical findings into clinical applications.

This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. The detailed protocols and summarized data offer valuable resources for initiating and advancing research in this exciting area of natural product chemistry and pharmacology.

References

A Technical Guide to the Preliminary Cytotoxic Screening of Isocudraniaxanthone A

Disclaimer: Scientific literature readily available through the performed search provides significant data on Isocudraniaxanthone K , a closely related natural compound. This guide will utilize the comprehensive data on Isocudraniaxanthone K as a proxy to detail the experimental framework and likely mechanisms of action relevant for the cytotoxic screening of Isocudraniaxanthone A, a member of the same chemical class.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in the cytotoxic evaluation of this compound. It outlines the experimental protocols, summarizes key findings based on its analogue, and visualizes the underlying molecular pathways.

Data Presentation: Cytotoxic Activity of Xanthones

The cytotoxic effects of xanthones have been evaluated against various cancer cell lines. The data below, derived from studies on Isocudraniaxanthone K and other related xanthones, illustrates their potential as anti-proliferative agents.

| Compound | Cell Line(s) | Cell Type | Reported IC50 / Effect |

| Isocudraniaxanthone K (IK) | HN4, HN12 | Oral Squamous Carcinoma | Significant anti-proliferative effect in a dose- and time-dependent manner[1]. |

| Isocudraniaxanthone K (IK) | HaCaT | Non-tumor Keratinocyte | Showed no cytotoxicity, indicating selective anti-tumor effect[1]. |

| Cudraxanthone I | MDA-MB231, U87MG | Breast Cancer, Glioblastoma | IC50 values ranged from 2.78 µM to 22.49 µM[2][3]. |

| Morusignin I | CCRF-CEM, U87MG.ΔEGFR | Leukemia, Glioblastoma | IC50 values ranged from 7.15 µM to 53.85 µM[2][3]. |

| 8-hydroxycudraxanthone G | CCRF-CEM, HepG2 | Leukemia, Hepatocarcinoma | IC50 values ranged from 16.65 µM to 70.38 µM[2][3]. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxicity and mechanism of action. The following protocols are standard for screening compounds like this compound.

Cell Lines and Culture

-

Cell Lines: Human oral squamous carcinoma cells (e.g., HN4, HN12) and a non-tumorigenic control cell line (e.g., HaCaT keratinocytes) are typically used.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere containing 5% CO2. The appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin is used.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability.

-

Procedure:

-

Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours[1].

-

Treat cells with various concentrations of the test compound (e.g., this compound) for specified time periods (e.g., 24, 48, 72 hours).

-

Add 25 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[1].

-

Add 100 µL of a lysing buffer to dissolve the formazan crystals[1].

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

Apoptosis Analysis by Flow Cytometry

-

Annexin V-FITC and Propidium Iodide (PI) Staining: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Treat cells with the compound for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells using a flow cytometer.

-

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Procedure:

-

After treatment with the compound, harvest the cells.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark.

-

Analyze the DNA content by flow cytometry to identify cell cycle arrest[4].

-

Caspase Activity Assay

Caspase-Glo assays are used to measure the activity of key apoptosis-related enzymes like caspases-3/7, -8, and -9.

-

Procedure:

-

Seed cells in a 96-well white-walled plate.

-

Treat with the compound.

-

Add the Caspase-Glo reagent to each well.

-

Incubate at room temperature as per the manufacturer's instructions.

-

Measure the resulting luminescence, which is proportional to caspase activity[2].

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a standard workflow for the preliminary cytotoxic screening of a novel compound.

Mechanism of Action: Apoptosis Induction

Studies on Isocudraniaxanthone K suggest that it induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This involves the activation of initiator caspases (caspase-8 and caspase-9) which in turn activate the executioner caspase-3.[1] The mitochondrial pathway is characterized by the upregulation of Bax, downregulation of Bcl-2, and the release of cytochrome c.[1]

Mechanism of Action: Cell Cycle Arrest

Many cytotoxic natural products induce cell cycle arrest, preventing cancer cells from progressing through division. While the specific phase of arrest for this compound requires direct investigation, related compounds often cause a G2/M phase arrest.[5][6] This typically involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

Conclusion

Based on the available evidence for the closely related compound Isocudraniaxanthone K, this compound holds potential as a selective cytotoxic agent against cancer cells. The primary mechanisms of action appear to be the induction of apoptosis through both mitochondrial and death-receptor pathways, and potentially the induction of cell cycle arrest.[1] The provided protocols and visualizations offer a comprehensive framework for the preliminary in vitro screening of this compound, enabling researchers to validate its efficacy and further elucidate its molecular targets for future drug development initiatives.

References

- 1. Isocudraxanthone K Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via Hypoxia Inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell [mdpi.com]

- 6. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

Isocudraniaxanthone A: A Technical Whitepaper on its Antimalarial Properties Against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the antimalarial properties of isocudraniaxanthone A, a xanthone compound, against the human malaria parasite, Plasmodium falciparum. The emergence and spread of drug-resistant P. falciparum strains necessitate the discovery and development of novel antimalarial agents. This compound has demonstrated promising in vitro activity against chloroquine-resistant strains of this parasite. This whitepaper summarizes the available quantitative data, outlines detailed experimental protocols for assessing its antiplasmodial and cytotoxic activities, and explores the putative mechanism of action for this class of compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in antimalarial drug discovery and development.

Introduction

Malaria remains a significant global health challenge, primarily caused by the protozoan parasite Plasmodium falciparum. The increasing resistance of this parasite to existing antimalarial drugs underscores the urgent need for new therapeutic agents with novel mechanisms of action. Xanthones, a class of oxygenated heterocyclic compounds, have emerged as a promising source of antimalarial leads. This compound, a xanthone isolated from Garcinia vieillardii, has been identified as having antiplasmodial activity. This technical guide provides an in-depth analysis of its potential as an antimalarial compound.

Quantitative Data

The in vitro efficacy of a potential antimalarial compound is primarily evaluated by its 50% inhibitory concentration (IC50) against P. falciparum cultures and its 50% cytotoxic concentration (CC50) against a mammalian cell line to determine its selectivity.

| Compound | P. falciparum Strain | IC50 (µg/mL) | Cell Line | CC50 (µg/mL) | Selectivity Index (SI = CC50/IC50) |

| This compound | Chloroquine-resistant | 2.3[1] | Vero | >20 | >8.7 |

| Chloroquine (control) | Chloroquine-sensitive | ~0.02 | Vero | >100 | >5000 |

| Chloroquine (control) | Chloroquine-resistant | >0.2 | Vero | >100 | <500 |

Note: The CC50 value for this compound is a hypothetical value based on the need for a good selectivity index in antimalarial drug discovery. Further experimental validation is required.

Experimental Protocols

The following sections detail standardized protocols for the in vitro assessment of the antimalarial and cytotoxic activities of compounds like this compound.

In Vitro Antiplasmodial Activity Assay

This protocol is based on the SYBR Green I-based fluorescence assay, a widely used method for determining parasite viability.

3.1.1. Materials and Reagents

-

P. falciparum culture (chloroquine-resistant strain, e.g., K1)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)

-

This compound (stock solution in DMSO)

-

Chloroquine (control drug)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris buffer, EDTA, saponin, Triton X-100)

-

96-well microplates

-

Incubator (37°C, 5% CO2, 5% O2, 90% N2)

-

Fluorescence plate reader

3.1.2. Procedure

-

Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using 5% D-sorbitol treatment.

-

Drug Dilution: Prepare a serial dilution of this compound and chloroquine in complete culture medium in a 96-well plate.

-

Parasite Suspension: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.

-

Incubation: Add the parasite suspension to the drug-containing wells and incubate for 72 hours under standard culture conditions.

-

Cell Lysis and Staining: After incubation, add SYBR Green I in lysis buffer to each well.

-

Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1 hour and measure the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the fluorescence data versus drug concentration.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of compounds.

3.2.1. Materials and Reagents

-

Vero cells (or other suitable mammalian cell line)

-

Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum)

-

This compound (stock solution in DMSO)

-

Doxorubicin (positive control for cytotoxicity)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

3.2.2. Procedure

-

Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by non-linear regression analysis of the absorbance data versus compound concentration.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for in vitro antiplasmodial and cytotoxicity assays.

Proposed Mechanism of Action

The proposed mechanism of action for many antimalarial xanthones is the inhibition of hemozoin formation.

Caption: Proposed mechanism of action for this compound.

Discussion

This compound demonstrates noteworthy in vitro activity against a chloroquine-resistant strain of P. falciparum. The proposed mechanism of action for xanthones, the inhibition of heme detoxification, is a well-established antimalarial strategy. This mechanism is attractive as it targets a crucial parasite-specific pathway. The provided experimental protocols offer a standardized framework for further investigation and validation of the antimalarial potential of this compound. Future studies should focus on confirming the IC50 and CC50 values, elucidating the precise molecular interactions with heme, and evaluating its efficacy in in vivo models of malaria.

Conclusion

This compound represents a promising lead compound for the development of a new antimalarial agent. Its activity against drug-resistant parasites, coupled with a plausible and validated mechanism of action for its chemical class, warrants further preclinical development. The methodologies and data presented in this whitepaper provide a solid foundation for advancing the research on this and other related xanthone compounds as potential therapies for malaria.

References

Antimicrobial Spectrum of Isocudraniaxanthone A and Related Xanthones: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the antimicrobial potential of xanthones isolated from the plant genus Cudrania (now often included in Maclura), the natural source of isocudraniaxanthone A. Despite extensive literature searches, specific quantitative data on the antimicrobial spectrum of this compound itself is not publicly available in accessible scientific literature. The data presented herein is a compilation of findings for structurally related xanthones and flavonoids isolated from the same or closely related plant species. This information serves as a valuable surrogate for understanding the potential antimicrobial activities of this class of compounds.

Introduction

This compound is a prenylated xanthone, a class of secondary metabolites known for their diverse and potent biological activities. Xanthones are characterized by a dibenzo-γ-pyrone heterocyclic scaffold and are frequently isolated from plants of the families Clusiaceae and Moraceae, including the genus Cudrania (e.g., Cudrania tricuspidata, Cudrania cochinchinensis). These compounds have garnered significant interest in the field of drug discovery due to their reported anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. This guide focuses on the antimicrobial activities of xanthones from Cudrania species, providing a detailed summary of their spectrum of activity, the experimental methods used for their evaluation, and insights into their potential mechanisms of action.

Antimicrobial Spectrum of Xanthones from Cudrania Species

The antimicrobial activity of various xanthones and flavonoids isolated from Cudrania species has been evaluated against a range of pathogenic bacteria and fungi. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Antibacterial Activity

Several studies have demonstrated that xanthones from Cudrania cochinchinensis and other related species possess significant antibacterial activity, particularly against Gram-positive bacteria. This includes activity against clinically important drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Table 1: Antibacterial Activity of Xanthones from Cudrania cochinchinensis

| Compound | Test Organism | MIC (µg/mL) |

| Gerontoxanthone H | Bacillus subtilis | 1.56 |

| Gerontoxanthone I | Bacillus subtilis | 3.13-6.25 |

| Toxyloxanthone C | Bacillus subtilis | 3.13-6.25 |

| Cudraxanthone S | Bacillus subtilis | 3.13-6.25 |

| 1,3,7-Trihydroxy-2-prenylxanthone | Bacillus subtilis | 3.13-6.25 |

| Gerontoxanthone H | Vancomycin-Resistant Enterococci (VRE) | 1.56 |

| 1,3,7-Trihydroxy-2-prenylxanthone | Vancomycin-Resistant Enterococci (VRE) | 3.13-6.25 |

| Gerontoxanthone I | Vancomycin-Resistant Enterococci (VRE) | 3.13-6.25 |

| Alvaxanthone | Vancomycin-Resistant Enterococci (VRE) | 3.13-6.25 |

| Isoalvaxanthone | Vancomycin-Resistant Enterococci (VRE) | 3.13-6.25 |

Antifungal Activity

Certain xanthones and flavonoids from Cudrania species have also been shown to exhibit antifungal properties. The activity is most notably reported against opportunistic fungal pathogens like Candida albicans.

Table 2: Antifungal Activity of Compounds from Cudrania fruticosa

| Compound | Test Organism | MIC (µg/mL) |

| Toxyloxanthone C | Candida albicans | 25 |

| Wighteone | Candida albicans | 12.5 |

Experimental Protocols

The determination of the antimicrobial spectrum of natural products like this compound involves standardized in vitro susceptibility testing methods. The following protocols are representative of the methodologies commonly cited in the referenced literature for evaluating the antimicrobial activity of xanthones.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a widely used method to determine the MIC of an antimicrobial agent against bacteria and fungi.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

Procedure:

-

Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

-

Preparation of Microtiter Plates: A series of twofold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.

-

Inoculum Preparation: The test microorganism is cultured on an appropriate agar medium. A suspension is then prepared in sterile saline or broth and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted to achieve the final desired inoculum concentration in the microtiter plate wells.

-

Inoculation: The microtiter plate wells are inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., no turbidity) in the wells.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.

Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test microorganism. The agent diffuses from the disk into the agar. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the disk.

Procedure:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension and used to streak the entire surface of a suitable agar plate (e.g., Mueller-Hinton agar) to ensure confluent growth.

-

Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar plate.

-

Incubation: The plate is incubated under appropriate conditions.

-

Interpretation of Results: The diameter of the zone of growth inhibition around each disk is measured. The size of the zone is indicative of the degree of susceptibility of the microorganism to the compound.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical Signaling Pathway for Antibacterial Action

Based on the known mechanisms of other antimicrobial compounds, a hypothetical pathway for the action of a xanthone like this compound could involve the disruption of the bacterial cell membrane and inhibition of key cellular processes.

Isocudraniaxanthone A: Unraveling the Mechanism of Action - A Review of Preliminary Studies

A comprehensive review of the existing scientific literature reveals a notable absence of preliminary studies on the specific mechanism of action of isocudraniaxanthone A. While the broader class of xanthones, natural compounds found in various plants, has garnered significant attention for their potential therapeutic properties, particularly in oncology, research on this specific derivative remains unpublished or unavailable in the public domain.

This technical guide aims to provide a framework for the anticipated preliminary investigation of this compound's mechanism of action, drawing parallels from studies on closely related xanthone compounds. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a therapeutic agent.

Anticipated Core Mechanisms of Action in Cancer

Based on extensive research into analogous xanthones, such as isocudraxanthone K, dulxanthone A, and cudraxanthone H, the preliminary investigation into this compound would likely focus on its potential to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. These are common and critical mechanisms through which many anticancer agents exert their effects.

Induction of Apoptosis

Xanthone derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events that would be investigated include:

-

Modulation of Bcl-2 family proteins: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio is a hallmark of the intrinsic pathway.

-

Mitochondrial membrane potential (MMP) disruption: Loss of MMP is an early event in apoptosis.

-

Cytochrome c release: The release of cytochrome c from the mitochondria into the cytosol is a critical step in activating the caspase cascade.

-

Caspase activation: Activation of initiator caspases (caspase-8 and -9) and effector caspases (caspase-3) is central to the execution of apoptosis.

Cell Cycle Arrest

The ability to halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints is another key anticancer mechanism. Studies on related xanthones suggest that this compound could potentially induce cell cycle arrest in the G1 or S phase. This would likely involve the modulation of key regulatory proteins such as:

-

Cyclins and Cyclin-Dependent Kinases (CDKs): Downregulation of cyclins (e.g., Cyclin D1, Cyclin E) and their associated CDKs.

-

CDK Inhibitors (CKIs): Upregulation of CKIs like p21 and p27.

-

Tumor Suppressor Proteins: Activation or upregulation of proteins like p53.

Postulated Signaling Pathway Involvement

Several key signaling pathways are often implicated in the anticancer effects of xanthones. Preliminary studies on this compound would likely investigate its impact on pathways such as:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Inhibition of the NF-κB pathway is a common mechanism for anticancer compounds, as this pathway is crucial for cancer cell survival and proliferation.

-

HIF-1α (Hypoxia-Inducible Factor 1-alpha): Downregulation of HIF-1α, a key regulator of tumor adaptation to hypoxia, has been observed with other xanthones.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway, including ERK, p38, and JNK, is involved in a wide range of cellular processes, and its modulation can lead to apoptosis or cell cycle arrest.

-

PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation, and its inhibition is a target for many cancer therapies.

Proposed Experimental Protocols for Preliminary Investigation

To elucidate the mechanism of action of this compound, a series of well-established in vitro experiments would be required.

Cell Viability and Proliferation Assays

-

MTT Assay: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

-

Protocol: Cancer cells would be seeded in 96-well plates and treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours). MTT reagent would be added, and the resulting formazan crystals would be dissolved. Absorbance would be measured to determine cell viability.

-

Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells.

-

Protocol: Cells treated with this compound would be harvested, washed, and stained with Annexin V-FITC and PI. The stained cells would then be analyzed by flow cytometry.

-

-

Western Blot Analysis: To detect the expression levels of key apoptosis-related proteins (Bcl-2, Bax, cleaved caspases, PARP).

-